Bicyclo[2.2.1]heptane-1-carboxylic acid, ethyl ester
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Overview
Description
Bicyclo[221]heptane-1-carboxylic acid, ethyl ester is a chemical compound that belongs to the class of bicyclic compounds It is characterized by a bicyclo[221]heptane framework, which is a seven-membered ring system with two bridgehead carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptane-1-carboxylic acid, ethyl ester can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a cyclopentadiene reacts with an appropriate dienophile, such as ethyl acrylate, under controlled conditions to form the bicyclic structure. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and advanced catalytic systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-1-carboxylic acid, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2.2.1]heptane-1-carboxylic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-1-carboxylic acid, ethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity for certain targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester
- Bicyclo[2.2.1]heptane-2-carboxylic acid, 3,3-dimethyl-, ethyl ester
Uniqueness
Bicyclo[2.2.1]heptane-1-carboxylic acid, ethyl ester is unique due to its specific ester functional group at the 1-position, which imparts distinct chemical reactivity and potential applications compared to its analogs. The position and nature of the ester group can influence the compound’s physical properties, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
ethyl bicyclo[2.2.1]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-12-9(11)10-5-3-8(7-10)4-6-10/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSAHBAMRCTBIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(C1)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446352 |
Source
|
Record name | Bicyclo[2.2.1]heptane-1-carboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61242-70-4 |
Source
|
Record name | Bicyclo[2.2.1]heptane-1-carboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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